REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:14]=1[C:15]([F:18])([F:17])[F:16])[C:7]([O:9][CH2:10][CH3:11])=[O:8])([O-])=O>CCO>[NH2:1][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:14]=1[C:15]([F:16])([F:17])[F:18])[C:7]([O:9][CH2:10][CH3:11])=[O:8]
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Name
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|
Quantity
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11.58 g
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OCC)C=CC1C(F)(F)F
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at RT overnight under a hydrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
vacuum purged
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Type
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ADDITION
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Details
|
Then, under a nitrogen atmosphere, Pd/C (1.15 g) was added
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Type
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FILTRATION
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Details
|
The reaction was filtered through a pad of celite
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
NC=1C=C(C(=O)OCC)C=CC1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |